molecular formula C14H18N2O3S B13894518 Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate

Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate

Katalognummer: B13894518
Molekulargewicht: 294.37 g/mol
InChI-Schlüssel: MSUVAYMUFJYNGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-cyano-3-methylthiophene-2-carboxylic acid with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxamide
  • 4-Cyano-N,N-diethyl-5-[(2-ethylbutanoyl)amino]-3-methyl-2-thiophenecarboxamide

Uniqueness

Methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H18N2O3S

Molekulargewicht

294.37 g/mol

IUPAC-Name

methyl 4-cyano-5-(2-ethylbutanoylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C14H18N2O3S/c1-5-9(6-2)12(17)16-13-10(7-15)8(3)11(20-13)14(18)19-4/h9H,5-6H2,1-4H3,(H,16,17)

InChI-Schlüssel

MSUVAYMUFJYNGL-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(=O)NC1=C(C(=C(S1)C(=O)OC)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.